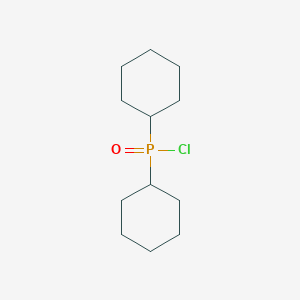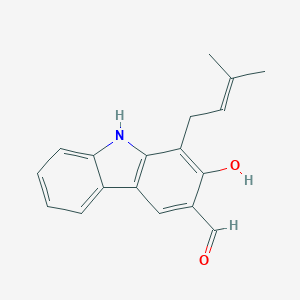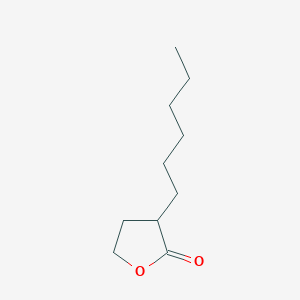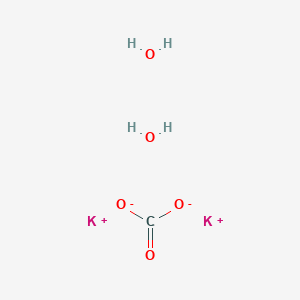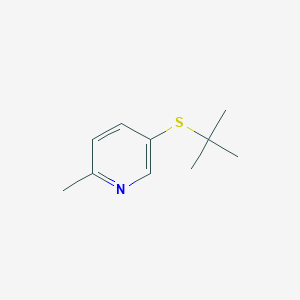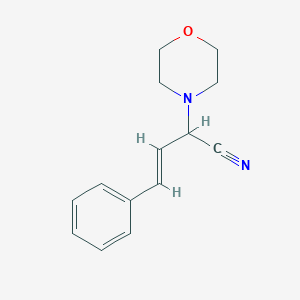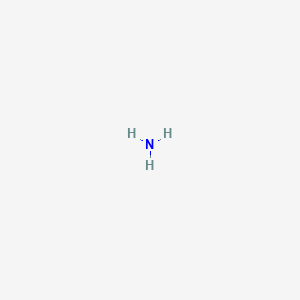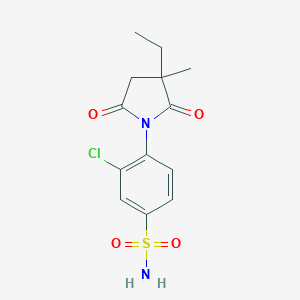
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide, also known as SUCNR1 agonist, is a chemical compound that has been widely used in scientific research. It is a potent agonist of the SUCNR1 receptor, which is a G protein-coupled receptor that is expressed in various tissues and organs in the human body.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the activation of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Upon activation, the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor stimulates the phospholipase C (PLC) pathway, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ levels activates various downstream signaling pathways that mediate the physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are diverse and depend on the tissue and cell type being studied. In general, 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation by 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide leads to the following effects:
- Stimulation of glucose uptake and metabolism in skeletal muscle and adipose tissue
- Inhibition of lipolysis in adipose tissue
- Stimulation of insulin secretion in pancreatic beta cells
- Stimulation of cytokine and chemokine production in immune cells
- Stimulation of angiogenesis and tumor growth in cancer cells
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- High potency and selectivity for the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various cell lines and animal models that express the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor
- Availability of various biochemical and physiological assays to measure the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
The limitations of using 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide in lab experiments are:
- Limited information on the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Limited availability of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Limited understanding of the signaling pathways downstream of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
Zukünftige Richtungen
The future directions of research on 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide are:
- Investigation of the long-term effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation on glucose metabolism, inflammation, and cancer progression
- Development of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide antagonists to confirm the specificity of the effects observed
- Identification of the downstream signaling pathways that mediate the effects of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide activation
- Investigation of the potential therapeutic applications of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists in the treatment of metabolic disorders, inflammatory diseases, and cancer
Synthesemethoden
The synthesis method of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves the reaction of 2-chloro-4-sulfamoylbenzoic acid with 2-ethyl-2-methylsuccinic anhydride in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified by recrystallization or column chromatography. The yield of the synthesis method is typically around 50-70%.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has been widely used in scientific research as a selective agonist of the 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide receptor. This receptor is involved in various physiological processes such as glucose metabolism, inflammation, and immune response. Therefore, the use of 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide agonists such as 2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has potential therapeutic applications in the treatment of metabolic disorders, inflammatory diseases, and cancer.
Eigenschaften
CAS-Nummer |
17100-94-6 |
|---|---|
Produktname |
2-Ethyl-2-methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide |
Molekularformel |
C13H15ClN2O4S |
Molekulargewicht |
330.79 g/mol |
IUPAC-Name |
3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)10-5-4-8(6-9(10)14)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20) |
InChI-Schlüssel |
HTLAEUIMUGFLOB-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
Kanonische SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



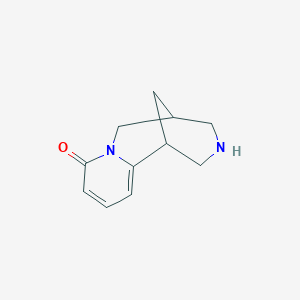
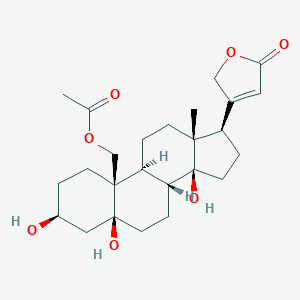
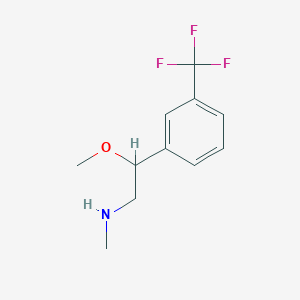
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
